molecular formula C9H18N2O2 B7896262 (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B7896262
M. Wt: 186.25 g/mol
InChI Key: DEXLGSYYBMTXKT-JAMMHHFISA-N
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Description

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride or similar reagents.

    Attachment of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.

    Formation of the Propanone Backbone: The propanone backbone can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate
  • (3-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
  • 2-(3-(Methoxymethyl)pyrrolidin-1-yl)nicotinic acid

Uniqueness

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one is unique due to its specific structural features, such as the combination of the pyrrolidine ring, methoxymethyl group, and amino-propanone backbone. These features confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-propan-1-one is an organic compound characterized by its chiral center and the presence of a pyrrolidine moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, which may impact various therapeutic areas. This article will explore the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

  • An amino group
  • A ketone functional group
  • A methoxymethyl substituent on the pyrrolidine ring

These structural features contribute to its unique biological properties and potential applications in drug development.

Research indicates that this compound interacts with various biological targets, modulating their activity. The exact molecular mechanisms are still under investigation, but it is believed that the compound may bind to specific receptors or enzymes, influencing signaling pathways and biological responses.

Interaction Studies

The compound has shown interactions with several molecular targets, including neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests that it may exert psychoactive effects, potentially impacting mood and cognitive functions.

Neurotransmitter Modulation

One of the primary areas of interest for this compound is its role as a neurotransmitter modulator. Preliminary studies suggest that it may enhance the release or action of certain neurotransmitters, which could have implications for treating neurological disorders.

Anti-inflammatory Properties

In addition to its neuroactive potential, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. This could make it a candidate for further research in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : In a study examining the compound's effects on neurotransmission, it was found to significantly increase dopamine levels in vitro, suggesting potential applications in treating disorders like depression and schizophrenia.
  • Anti-inflammatory Activity : Another study demonstrated that the compound reduced pro-inflammatory cytokines in a model of acute inflammation, indicating its potential as an anti-inflammatory agent.
  • Structural Activity Relationship (SAR) Studies : Research comparing this compound with similar structures revealed that minor modifications in its chemical structure could lead to significant changes in biological activity, highlighting the importance of its unique features.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidineMethoxymethyl groupStudied as a neurotransmitter modulator
3-phenyl-1-(pyrrolidin-1-yl)propan-1-onePhenyl substituentInvestigated for psychoactive properties
(S)-N-(3-Methoxy-pyrrolidin-1-yl)propanamideAmide derivativeFocused on anti-inflammatory properties

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may offer distinct biological activities compared to these similar compounds.

Properties

IUPAC Name

(2S)-2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXLGSYYBMTXKT-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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